The Core Mechanism of Action of Cisplatin on DNA Replication: An In-depth Technical Guide
The Core Mechanism of Action of Cisplatin on DNA Replication: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin, cis-diamminedichloroplatinum(II), remains a cornerstone of chemotherapeutic regimens for a multitude of solid tumors, including testicular, ovarian, bladder, and lung cancers.[1] Its cytotoxic efficacy is primarily attributed to its ability to form covalent adducts with nuclear DNA, thereby interfering with vital cellular processes such as DNA replication and transcription.[2][3] This interference triggers a cascade of cellular responses, ultimately leading to cell cycle arrest and apoptosis.[4][5] This technical guide provides a comprehensive overview of the molecular mechanisms underlying cisplatin's impact on DNA replication, with a focus on DNA adduct formation, cellular responses, and the experimental methodologies used to elucidate these processes.
Cisplatin-DNA Adduct Formation: The Initial Insult
Upon entering the cell, the chloride ligands of cisplatin are displaced by water molecules in the low-chloride intracellular environment, forming a highly reactive aquated species.[6] This electrophilic platinum complex then readily reacts with nucleophilic sites on DNA, primarily the N7 position of purine bases.[7] The predominant lesions formed are intrastrand crosslinks between adjacent purine residues on the same DNA strand.[8]
The formation of these adducts induces significant conformational changes in the DNA double helix, including localized unwinding and bending.[9] This structural distortion is the primary signal for the cell to initiate a DNA damage response.
Quantitative Analysis of Cisplatin-DNA Adducts
The relative frequency of the different types of cisplatin-DNA adducts has been quantified through various experimental approaches. The most common adducts are the 1,2-intrastrand crosslinks.
| Adduct Type | Relative Frequency (%) | References |
| 1,2-intrastrand d(GpG) | ~65 | [8][10][11] |
| 1,2-intrastrand d(ApG) | ~25 | [8][10][11] |
| 1,3-intrastrand d(GpNpG) | ~5-10 | [10][11] |
| Interstrand crosslinks | < 5 | [12] |
| Monofunctional adducts | < 5 | [10] |
The Cellular Response to Cisplatin-Induced DNA Damage
The presence of cisplatin-DNA adducts on the DNA template presents a formidable obstacle to the cellular machinery responsible for DNA replication and transcription. This leads to the activation of a complex network of signaling pathways collectively known as the DNA Damage Response (DDR).
Replication Fork Stalling
The primary consequence of cisplatin adducts on DNA replication is the stalling of the replication fork.[13] The bulky, distorting nature of the adducts physically impedes the progression of the high-fidelity replicative DNA polymerases, such as DNA polymerase δ and ε.[14] This stalling can lead to the uncoupling of the replicative helicase and polymerase, resulting in the generation of extensive single-stranded DNA (ssDNA) regions.[15]
DNA Damage Recognition and Repair
The stalled replication fork and the structural distortion of the DNA helix are recognized by several cellular surveillance systems.
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Nucleotide Excision Repair (NER): NER is the primary pathway for the removal of cisplatin-induced intrastrand crosslinks.[1] This intricate repair mechanism involves the recognition of the lesion, excision of a short oligonucleotide containing the damage, and subsequent synthesis of a new DNA strand using the undamaged strand as a template.[16] Interestingly, the efficiency of NER varies for different adduct types, with 1,3-intrastrand adducts being repaired more efficiently than the more abundant 1,2-intrastrand adducts.[17][18]
-
Mismatch Repair (MMR): The MMR system can also recognize cisplatin-DNA adducts, particularly those that cause significant helical distortion.[17] However, instead of directly repairing the lesion, the MMR system is thought to play a role in signaling the presence of damage and triggering downstream apoptotic pathways.[2] Deficiency in MMR has been associated with cisplatin resistance.[2]
Translesion Synthesis (TLS)
If the DNA damage is not repaired before the replication fork arrives, cells can employ a damage tolerance mechanism known as translesion synthesis (TLS). TLS utilizes specialized, low-fidelity DNA polymerases to replicate past the DNA lesion, albeit in an often error-prone manner.[19] Several TLS polymerases, including polymerase η (Pol η) and polymerase ζ (Pol ζ), have been implicated in the bypass of cisplatin adducts.[20] While TLS allows for the completion of DNA replication, it can introduce mutations, potentially contributing to secondary malignancies.[21]
Cell Cycle Arrest and Apoptosis
The activation of the DDR ultimately leads to the activation of cell cycle checkpoints, primarily at the G1/S and G2/M transitions, to provide time for DNA repair.[22][23] This arrest is often mediated by the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21.[3][24] If the DNA damage is too extensive to be repaired, the cell is directed towards programmed cell death, or apoptosis.[4] The signaling cascades leading to apoptosis involve the activation of various protein kinases, including c-Abl, JNK, and p38 MAPK.[24]
Experimental Protocols
A variety of experimental techniques are employed to study the intricate mechanisms of cisplatin's action on DNA replication.
Damage-seq and XR-seq for Mapping DNA Adducts and Repair
Damage-seq and XR-seq are powerful next-generation sequencing-based methods used to map cisplatin-DNA adducts and nucleotide excision repair events at single-nucleotide resolution across the genome, respectively.[25][26]
Damage-seq Protocol Outline:
-
Treat cells with cisplatin.
-
Isolate genomic DNA.
-
Fragment the DNA.
-
Ligate adapters to the DNA fragments.
-
Denature the DNA and immunoprecipitate fragments containing cisplatin adducts using a specific antibody.
-
Perform primer extension, which is blocked by the cisplatin adduct.
-
Ligate a second adapter to the extended product.
-
Amplify the library and perform high-throughput sequencing.
XR-seq Protocol Outline:
-
Treat cells with cisplatin.
-
Isolate the excised oligomers (approximately 22-30 nucleotides) that are products of NER.
-
Ligate adapters to both ends of the excised oligomers.
-
Reverse the cisplatin adducts to allow for PCR amplification.
-
Amplify the library and perform high-throughput sequencing.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry is a widely used technique to analyze the distribution of cells in different phases of the cell cycle.[27]
Protocol Outline:
-
Treat cells with cisplatin for the desired time.
-
Harvest and fix the cells (e.g., with 70% ethanol).
-
Treat the cells with RNase to remove RNA.
-
Stain the cellular DNA with a fluorescent dye such as propidium iodide (PI).
-
Analyze the fluorescence intensity of individual cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the DNA damage response, such as p53 and p21.[9][28]
Protocol Outline:
-
Treat cells with cisplatin and prepare whole-cell lysates.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p53 or anti-p21).
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the signal using a chemiluminescent substrate.
Mandatory Visualizations
Signaling Pathway of Cisplatin-Induced DNA Damage Response
Caption: Signaling cascade initiated by cisplatin-induced DNA damage.
Experimental Workflow for Studying Cisplatin's Effect on DNA Replication
References
- 1. Detection and Characterization of Single Cisplatin Adducts on DNA by Nanopore Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flow cytometry for cell cycle & apoptosis [bio-protocol.org]
- 3. New platinum derivatives selectively cause double-strand DNA breaks and death in naïve and cisplatin-resistant cholangiocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Detection of minor adducts in cisplatin-modified DNA by transcription footprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cisplatin induces cell cycle arrest and senescence via upregulating P53 and P21 expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Differential damage and repair of DNA-adducts induced by anti-cancer drug cisplatin across mouse organs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. academic.oup.com [academic.oup.com]
- 19. Translesion DNA Synthesis in Human Cells [sites.psu.edu]
- 20. Base-Resolution Analysis of Cisplatin–DNA Adducts at the Genome Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Kinetics of the formation and removal of cisplatin-DNA adducts in blood cells and tumor tissue of cancer patients receiving chemotherapy: comparison with in vitro adduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. mdpi.com [mdpi.com]
- 25. Cisplatin DNA damage and repair maps of the human genome at single-nucleotide resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 26. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
- 27. Flow cytometric analysis of the kinetic effects of cisplatin on lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
